Ethyl 3-(hydroxyamino)-3-iminopropanoate
Overview
Description
Ethyl 3-(hydroxyamino)-3-iminopropanoate is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Many compounds interact with specific proteins or enzymes in the body, often binding to a specific site on the protein to exert their effects. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to produce a biological effect. This could involve inhibiting an enzyme, activating a receptor, or interacting with DNA .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might inhibit a step in a metabolic pathway, leading to decreased production of a certain molecule, or they might activate a signaling pathway, leading to changes in cell behavior .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors that can affect this include the compound’s chemical properties, how it’s administered, and individual patient factors .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from killing bacterial cells in the case of an antibiotic, to reducing inflammation in the case of an anti-inflammatory drug .
Action Environment
The environment in which a compound acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all affect how a compound behaves .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(hydroxyamino)-3-iminopropanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydroxylase enzymes, which are involved in the hydroxylation of amino acids . These interactions are crucial for the compound’s role in biochemical pathways, as they can modulate enzyme activity and affect the overall metabolic flux.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, leading to changes in gene expression and metabolic activity . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in amino acid metabolism, thereby altering metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the hydroxylation of amino acids, a process catalyzed by hydroxylase enzymes . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in amino acid metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism . Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
ethyl (3Z)-3-amino-3-hydroxyiminopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-10-5(8)3-4(6)7-9/h9H,2-3H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDYAEIVFPVODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-92-1 | |
Record name | (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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